Anhydro Vinblastine Disulfate Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

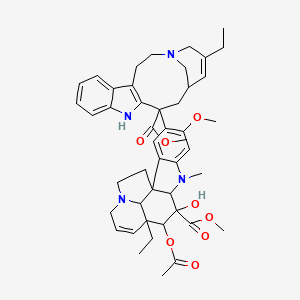

Anhydro Vinblastine Disulfate Salt is a complex organic compound with the molecular formula C₄₆H₅₆N₄O₈ . 2H₂SO₄ and a molecular weight of 989.11 g/mol . It is a derivative of vinblastine, a well-known vinca alkaloid used in cancer treatment. This compound is primarily used in research settings to study its potential therapeutic effects and mechanisms of action.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Anhydro Vinblastine Disulfate Salt involves multiple steps, starting from the extraction of vinblastine from the Madagascar periwinkle plant (Catharanthus roseus). The vinblastine is then chemically modified through a series of reactions, including acetylation, methylation, and sulfonation, to produce the disulfate salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction of vinblastine, followed by its chemical modification in controlled environments. The process requires precise reaction conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .

化学反応の分析

Reactions and Transformations

-

Oxidation : Anhydro intermediates can be oxidized to form vinblastines .

-

Reduction : The reduction is conducted at low temperatures, specifically in the range of about -20° C to about 4° C, and at a pH lower than 8.5, preferably between about 7.5 and 8 .

-

Coupling Reactions : Vindoline can be coupled with catharanthine to produce new derivatives of dimeric alkaloids . Anhydro intermediates are oxidized to form vinblastines .

-

Nitration : Vinblastine can react with nitric acid, resulting in products such as 12-nitrovinblastine .

Role of 3',4'-Anhydrovinblastine

3',4'-anhydrovinblastine is an intermediate compound that binds to monomeric alkaloids catharanthin and vindoline outside biological conditions, eventually converting into vinblastine . Vincristine is then produced from vinblastine .

Influences on Vinblastine Yield

The yield of vinblastine is affected by the concentration of ferric chloride, with the maximum yield occurring at approximately two equivalents . The oxidative transformation of enamine is best carried out with aeration at about 60 ml/min for 5 to 20 minutes at a temperature ranging from about 0° to about 20° C in the presence of about 2 equivalents of ferric chloride .

Comparison with Other Vinca Alkaloids

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Vinblastine | Vinca Alkaloid | First isolated vinca alkaloid; widely used in cancer treatment. |

| Vinorelbine | Semi-synthetic Vinca | Modified structure offering better pharmacokinetics than vinblastine. |

| Vindoline | Precursor Alkaloid | Key precursor in the synthesis of vinblastine; less potent than its derivatives. |

| Catharanthine | Natural Alkaloid | Another precursor; often used alongside vindoline in hemisynthesis processes. |

| Anhydrovinblastine N'b-oxide sulfate salt | Derivative of anhydrovinblastine | Stands out due to its specific N-oxide modification, which may enhance its biological activity and therapeutic potential compared to similar compounds. |

科学的研究の応用

Chemical Properties and Mechanism of Action

Anhydro Vinblastine Disulfate Salt has the molecular formula C46H56N4O8⋅2H2SO4 and a molecular weight of 989.11 g/mol. Its mechanism of action involves binding to tubulin, thereby disrupting microtubule formation during cell division, which leads to mitotic arrest and subsequent cell death. This action is similar to that of vinblastine, making it a valuable compound for studying microtubule dynamics in cancer cells .

Scientific Research Applications

This compound is utilized across various fields of research:

- Cancer Treatment : It is primarily investigated for its antitumor properties against various cancer cell lines. Studies have shown significant cytotoxic effects against human cancer cell lines, including non-small cell lung carcinoma .

- Analytical Chemistry : The compound serves as a reference standard in the development of new analytical methods, aiding researchers in the quantification and analysis of similar compounds.

- Cell Biology : Research focuses on its effects on cellular processes such as apoptosis and cell cycle regulation, contributing to a better understanding of cancer biology .

- Pharmaceutical Development : this compound is explored for its potential in new drug formulations and delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Case Studies and Experimental Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic potential against a range of human cancer cell lines. For instance, it showed notable activity against the H460 non-small cell lung carcinoma xenograft model in mice, indicating its potential as an effective therapeutic agent .

- Comparative Efficacy : In animal models, this compound was found to be more potent than its parent compound vincristine and other vinca alkaloids like Navelbine. The maximum tolerated doses were significantly higher for Anhydro Vinblastine, suggesting a favorable therapeutic index .

- Mechanistic Insights : Studies have elucidated that the compound's ability to induce apoptosis in cancer cells is linked to its interference with microtubule dynamics. This disruption leads to cell cycle arrest at the metaphase stage, which is critical for cancer treatment strategies aimed at halting tumor growth .

作用機序

The mechanism of action of Anhydro Vinblastine Disulfate Salt involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to mitotic arrest and cell death. This mechanism is similar to that of vinblastine, making it a valuable compound for studying the effects of microtubule disruption in cancer cells .

類似化合物との比較

Similar Compounds

Vinblastine: The parent compound, used in cancer treatment.

Vincristine: Another vinca alkaloid with similar mechanisms of action but different therapeutic applications.

Vindesine: A semi-synthetic derivative of vinblastine with enhanced therapeutic properties.

Uniqueness

Anhydro Vinblastine Disulfate Salt is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .

特性

IUPAC Name |

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFGVHNKJYNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。